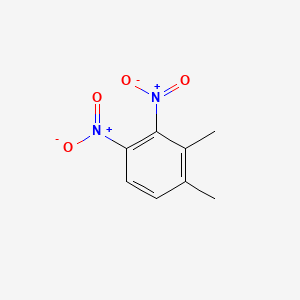

1,2-Dimethyl-3,4-dinitrobenzene

Description

Systematic IUPAC Nomenclature and Synonyms

The IUPAC name for this compound is 1,2-dimethyl-3,4-dinitrobenzene , reflecting the positions of the methyl (-CH₃) and nitro (-NO₂) groups on the benzene ring. The numbering begins at one methyl group (position 1), proceeds to the adjacent methyl group (position 2), and assigns the nitro groups to positions 3 and 4.

The compound is also known by several synonyms , which arise from historical naming conventions and alternative structural descriptions. Key synonyms include:

| Synonym | Source Index |

|---|---|

| Dinitro-o-xylene | |

| 3,4-Dinitro-o-xylene | |

| Benzene, 1,2-dimethyl-3,4-dinitro- | |

| 3,4-Dimethyl-1,2-dinitrobenzene |

These terms are frequently used in industrial and academic contexts, though the IUPAC name remains the standardized identifier.

Molecular Formula and Weight

The molecular formula of this compound is C₈H₈N₂O₄ , as confirmed by multiple spectroscopic and computational analyses. This formula accounts for:

- 8 carbon atoms (6 from the benzene ring + 2 from methyl groups),

- 8 hydrogen atoms (6 from the benzene ring + 2 from methyl groups),

- 2 nitrogen atoms (from nitro groups),

- 4 oxygen atoms (from nitro groups).

The molecular weight is calculated as 196.16 g/mol , derived from the sum of atomic masses:

- Carbon: 12.01 × 8 = 96.08 g/mol,

- Hydrogen: 1.01 × 8 = 8.08 g/mol,

- Nitrogen: 14.01 × 2 = 28.02 g/mol,

- Oxygen: 16.00 × 4 = 64.00 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈N₂O₄ |

| Molecular Weight | 196.16 g/mol |

This data aligns with experimental measurements reported in PubChem and ChemSpider.

CAS Registry Number and PubChem CID

The compound is associated with multiple CAS Registry Numbers due to variations in registration databases and structural interpretations:

- 603-06-5 : The primary CAS number, widely recognized in chemical catalogs.

- 58704-54-4 : An alternative identifier linked to early registrations.

- 26590-18-1 : A legacy CAS number occasionally referenced in older literature.

In the PubChem database, the compound is assigned the PubChem CID 3017121 , which provides access to its structural, physical, and chemical data.

| Identifier | Value | Source Index |

|---|---|---|

| Primary CAS Number | 603-06-5 | |

| Alternative CAS | 58704-54-4 | |

| PubChem CID | 3017121 |

These identifiers facilitate precise referencing in research, regulatory documentation, and safety protocols.

Propriétés

IUPAC Name |

1,2-dimethyl-3,4-dinitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-5-3-4-7(9(11)12)8(6(5)2)10(13)14/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLKYKLNZVULGQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10949436 | |

| Record name | 1,2-Dimethyl-3,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10949436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58704-54-4, 26590-18-1 | |

| Record name | Dinitro-o-xylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058704544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dimethyl-3,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10949436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dinitro-o-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications De Recherche Scientifique

Organic Synthesis

1,2-Dimethyl-3,4-dinitrobenzene serves as a precursor for synthesizing more complex organic molecules. It is particularly useful in creating compounds with specific functional groups through further chemical modifications.

| Reaction Type | Example Reaction | Product |

|---|---|---|

| Reduction | Hydrogenation | 1,2-Dimethyl-3,4-diaminobenzene |

| Substitution | Nucleophilic attack | Various substituted derivatives |

| Oxidation | Strong oxidizing agents | Carboxylic acids |

Pharmacological Research

The compound has been investigated for its potential biological activity. Studies suggest that it may interact with various biomolecules and exhibit pharmacological properties that could lead to novel therapeutic agents. Notably:

- Methemoglobin Formation : Similar to other nitroaromatic compounds, it may induce methemoglobin formation, impacting oxygen transport in the blood .

- Apoptosis Induction : Research indicates potential effects on cell cycle arrest and apoptosis pathways in certain cell types .

Material Science

Due to its unique structural properties, this compound is valuable in developing new materials, including dyes and pigments. Its stability and reactivity make it suitable for applications in colorants and industrial chemicals.

Case Study 1: Toxicological Assessment

A study evaluated the toxic effects of this compound on aquatic organisms. The compound demonstrated significant toxicity levels:

This data highlights the ecological risks associated with this compound and underscores the importance of safety assessments in its application.

Case Study 2: Pharmacological Activity

Research involving molecular docking studies has shown that derivatives of this compound can act as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism. Compounds derived from this nitroaromatic structure have been found to form strong complexes with DHFR, indicating potential as therapeutic agents .

Environmental Impact

The environmental toxicity of this compound has been documented in various studies. Its presence in aquatic ecosystems poses risks to marine life due to its toxicological properties. Monitoring and regulation are crucial to mitigate these impacts.

Summary

This compound is a versatile compound with applications spanning organic synthesis, pharmacological research, and material science. Its unique chemical properties enable diverse reactions that are critical for developing new materials and therapeutic agents. However, its environmental toxicity necessitates careful handling and regulation to protect ecological health.

Comparaison Avec Des Composés Similaires

1,3-Dimethyl-2,4-dinitrobenzene

- CAS : 161-02-4 (listed in , though the molecular formula C₂₁H₁₄O₄ appears incorrect; the expected formula is C₈H₈N₂O₄ ).

- Structural Differences : Methyl groups at 1 and 3 positions, nitro groups at 2 and 4.

- Implications : The meta-methyl arrangement reduces steric hindrance compared to the ortho-substituted 1,2-dimethyl isomer. This may enhance thermal stability and alter solubility due to reduced molecular packing .

3,4-Dinitrotoluene (3,4-DNT)

- CAS : 610-39-9 ().

- Formula : C₇H₆N₂O₄.

- Structural Differences : Single methyl group at position 4 (equivalent to 1,2-dimethyl-3,4-dinitrobenzene lacking one methyl group).

- Physical Properties : Melting point and solubility differences arise from fewer methyl groups. For example, 3,4-DNT has a melting point of ~61°C, whereas the addition of a second methyl group in this compound likely increases melting point due to enhanced van der Waals interactions .

1-Fluoro-2,4-dinitrobenzene (FDNB)

- CAS : 70-34-8 ().

- Structural Differences : Fluorine replaces one methyl group.

- Reactivity : Fluorine’s strong electron-withdrawing effect increases electrophilicity, making FDNB a potent reagent for nucleophilic aromatic substitution (e.g., protein labeling). In contrast, methyl groups in this compound reduce electrophilicity, directing reactivity toward reduction or radical pathways .

Electronic and Steric Effects

| Compound | Electron-Donating Groups | Electron-Withdrawing Groups | Key Effects |

|---|---|---|---|

| This compound | 2 × CH₃ (ortho) | 2 × NO₂ (meta) | Steric hindrance between ortho-methyl groups; localized electron deficiency at nitro sites. |

| 3,4-DNT | 1 × CH₃ | 2 × NO₂ | Less steric strain; higher electrophilicity compared to dimethyl analogs. |

| FDNB | None | 1 × F, 2 × NO₂ | Extreme electrophilicity due to fluorine; rapid reactivity with nucleophiles. |

- Synthesis : highlights nitration and alkylation as key steps for nitroaromatics. For this compound, nitration of o-xylene (1,2-dimethylbenzene) would favor nitro groups at positions 3 and 4 due to methyl directing effects .

Toxicity and Environmental Impact

- Nitroaromatics General Toxicity: and note that dinitrobenzenes and dinitrotoluenes are toxic, causing methemoglobinemia and organ damage. Methyl groups may modulate toxicity by altering lipophilicity and metabolic pathways. For example, this compound’s higher lipophilicity could enhance bioaccumulation compared to 3,4-DNT .

- Environmental Persistence: Methyl groups may hinder microbial degradation, increasing environmental persistence compared to non-methylated analogs like 1,2-dinitrobenzene .

Data Tables

Table 1: Comparative Physical Properties

| Compound | CAS | Molecular Formula | Melting Point (°C) | Key Applications |

|---|---|---|---|---|

| This compound | Not listed | C₈H₈N₂O₄ | Est. 90–110 | Research chemical |

| 3,4-DNT | 610-39-9 | C₇H₆N₂O₄ | 61 | Explosives, intermediates |

| FDNB | 70-34-8 | C₆H₃FN₂O₄ | 32–34 | Protein labeling reagent |

Table 2: Substituent Effects on Reactivity

| Compound | Substituent Effects | Dominant Reactivity Pathway |

|---|---|---|

| This compound | Steric hindrance, moderate electrophilicity | Reduction to diamines |

| FDNB | High electrophilicity | Nucleophilic aromatic substitution |

| 1,2-Dinitrobenzene | No methyl groups, high polarity | Oxidation, metabolic toxicity |

Méthodes De Préparation

Oxidative Coupling via Acetoxime Intermediates

A patented method (CN102267914A) describes a novel approach to prepare 2,3-dimethyl-2,3-dinitrobutane, a related dinitro compound, via oxidative coupling of acetoxime intermediates derived from acetone, ammonia, and hydrogen peroxide under catalysis by modified TS-1 catalyst. Although this patent focuses on a butane derivative, the principles of mild oxidation and nitration under controlled pH and temperature conditions are relevant for aromatic dinitro compounds preparation.

- Use of acetone, ammonia, and hydrogen peroxide as raw materials.

- Reaction temperature maintained between 60–90 °C.

- pH controlled between 8 and 10 by ammonia addition.

- Modified TS-1 catalyst employed for oxidative coupling.

- Avoids hazardous raw materials like 2-nitropropane and sodium hydride.

- Process is safer, cost-effective, and suitable for industrial scale.

Process Summary:

| Step | Description |

|---|---|

| 1 | Mix acetone, water, and TS-1 catalyst at room temperature. |

| 2 | Drip ammonia and hydrogen peroxide simultaneously at 60–90 °C, maintaining pH 8–10. |

| 3 | Continue reaction at 80–90 °C for 0–2 hours after addition. |

| 4 | Cool, filter or centrifuge to remove catalyst, wash catalyst with acetone, combine washings. |

| 5 | Evaporate acetone below 80 °C, cool, filter, and wash with water to isolate product. |

This method emphasizes safety and environmental considerations, avoiding highly toxic or unstable reagents common in traditional nitration processes.

Comparative Analysis of Preparation Methods

| Method | Raw Materials | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Nitration | 1,2-Dimethylbenzene, HNO3/H2SO4 | 0–10 °C, 1–3 h | Simple, well-established | Requires strong acids, safety concerns |

| Oxidative Coupling (TS-1 catalyst) | Acetone, NH3, H2O2, TS-1 catalyst | 60–90 °C, pH 8–10, 0–2 h | Mild conditions, safer, industrially scalable | More complex setup, catalyst cost |

| Catalytic Hydrogenation (for derivatives) | Nitroaromatics, H2, Pt/C catalyst | 40–55 °C, 0.1–0.5 MPa H2 | High yield, mild conditions | Not direct nitration, for functionalization |

Research Findings and Optimization

- The oxidative coupling method using acetone, ammonia, and hydrogen peroxide with TS-1 catalyst achieves high purity and yield of dinitro compounds without hazardous reagents, making it industrially attractive.

- Controlling pH between 8 and 10 is critical to maintain catalyst activity and reaction selectivity.

- Reaction temperature influences the rate and selectivity; 60–90 °C is optimal for oxidative coupling.

- Catalyst recovery and reuse are feasible, improving process economics.

- Direct nitration remains a straightforward method but requires careful temperature and acid concentration control to avoid side products.

Q & A

Q. What are the optimal synthetic routes for preparing 1,2-dimethyl-3,4-dinitrobenzene, and how can purity be validated?

The synthesis of this compound typically involves sequential nitration and methylation steps. For nitration, controlled conditions (e.g., nitric acid/sulfuric acid mixtures at 0–5°C) are critical to avoid over-nitration or isomer formation . Post-synthesis, purity can be validated using HPLC with UV detection (λ = 254 nm) or GC-MS to confirm absence of by-products like 1,3-dinitro isomers. Recrystallization in ethanol or acetonitrile is recommended for purification .

Q. What analytical methods are suitable for characterizing this compound in complex matrices?

Q. How should this compound be stored to ensure stability?

Store in amber vials at –20°C to prevent photodegradation and thermal decomposition. Avoid prolonged exposure to moisture, as nitroaromatics can hydrolyze under acidic/alkaline conditions . Stability tests under inert atmospheres (e.g., N) are advised for long-term storage .

Q. What safety protocols are essential when handling this compound?

Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to minimize inhalation of vapors. Waste must be neutralized with alkaline solutions (e.g., 10% NaOH) before disposal via certified hazardous waste services . Spills should be contained with inert absorbents like vermiculite .

Advanced Research Questions

Q. How can discrepancies in kinetic data for nitroaromatic compound reactivity be resolved?

Q. What computational methods predict the environmental fate of this compound?

Q. How do steric effects from methyl groups influence the compound’s reactivity in electrophilic substitution?

The methyl groups at positions 1 and 2 create steric hindrance, directing nitration to the 3 and 4 positions. Kinetic studies using deuterated analogs (e.g., 1,2-dimethylbenzene-d) can isolate isotopic effects on reaction rates . Competitive experiments with non-methylated analogs (e.g., dinitrobenzene) quantify steric contributions .

Q. What strategies mitigate matrix interference when analyzing this compound in biological samples?

Solid-phase extraction (SPE) with C18 cartridges effectively isolates the compound from proteins/lipids. For GST activity assays, subtract background absorbance (340 nm) from spontaneous CDNB-GSH conjugation . Use deuterated internal standards (e.g., this compound-d) in MS-based workflows to correct for ion suppression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.